Tretoquinol
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Overview
Description
Tretoquinol, also known as 1-(3’,4’,5’-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a non-selective beta-2 adrenergic agonist. It is primarily used therapeutically for the treatment of asthma and is marketed under the brand name Inolin® in some Asian countries. Additionally, it is an ingredient in various over-the-counter cold and flu medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tretoquinol can be synthesized through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core structure. This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Functionalization of the Isoquinoline Ring: The next step involves the introduction of hydroxyl groups at the 6 and 7 positions of the isoquinoline ring. This can be achieved through selective hydroxylation reactions.
Attachment of the Trimethoxybenzyl Group: The final step involves the attachment of the 3’,4’,5’-trimethoxybenzyl group to the isoquinoline core. This is typically done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tretoquinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Tretoquinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Used in clinical studies for the treatment of asthma and other respiratory conditions. It is also studied for its potential use in treating cardiovascular diseases.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu relief
Mechanism of Action
Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the airways, leading to bronchodilation. Additionally, this compound has been shown to inhibit the release of inflammatory mediators, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Tretoquinol is unique among beta-2 adrenergic agonists due to its specific chemical structure and pharmacological profile. Similar compounds include:
Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment. Unlike this compound, salbutamol has a shorter duration of action.
Formoterol: A long-acting beta-2 adrenergic agonist used for asthma and chronic obstructive pulmonary disease. Formoterol has a different chemical structure and longer duration of action compared to this compound.
Terbutaline: A beta-2 adrenergic agonist used for asthma and preterm labor. .
This compound’s unique combination of rapid onset and moderate duration of action makes it particularly suitable for acute asthma management .
Properties
CAS No. |
21650-42-0 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3 |
InChI Key |
RGVPOXRFEPSFGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Origin of Product |
United States |
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